molecular formula C7H5NO5 B103491 Pyridine-2,6-dicarboxylic acid 1-oxide CAS No. 15905-16-5

Pyridine-2,6-dicarboxylic acid 1-oxide

Cat. No. B103491
CAS RN: 15905-16-5
M. Wt: 183.12 g/mol
InChI Key: JWCYHGVYVDMHQT-UHFFFAOYSA-N
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Description

Pyridine-2,6-dicarboxylic acid 1-oxide, also known as pyridine-2,6-dicarboxylic acid N-oxide (pydco), is a versatile ligand that has been extensively studied for its ability to form coordination complexes with various metal ions. The presence of both carboxylic acid and N-oxide functional groups allows it to bind to metal centers through multiple coordination modes, leading to the formation of a variety of metal-organic frameworks (MOFs) and coordination polymers with interesting structural, magnetic, and luminescent properties .

Synthesis Analysis

The synthesis of complexes involving pyridine-2,6-dicarboxylic acid 1-oxide typically involves hydro(solvo)thermal methods, where the ligand is reacted with metal salts under controlled temperature and pressure conditions. For instance, the reaction of pydco with transition metal ions like Zn(II) and Cu(II) leads to the formation of coordination polymers with distinct structural motifs, such as double helical chains and ladder-like arrangements . Similarly, lanthanide ions like Pr(III) and Eu(III) have been used to synthesize MOFs with 3D structures under hydrothermal conditions . The synthesis can also result in in situ transformations, such as the decarboxylation of pydco to form pyridine-2-carboxylic acid N-oxide (pyco) .

Molecular Structure Analysis

The molecular structures of the complexes formed by pyridine-2,6-dicarboxylic acid 1-oxide are diverse and can range from one-dimensional polymeric complexes to three-dimensional MOFs. For example, the reaction with Co(II), Ni(II), and Cu(II) ions results in 1D polymeric complexes and a tetranuclear cluster . In another case, the reaction with uranyl nitrate leads to the formation of both mononuclear and dinuclear complexes with different bridging species like peroxide, hydroxide, or methoxide ions . The coordination geometry around the metal centers can vary from octahedral to more complex arrangements, often influenced by the presence of additional ligands or solvent molecules .

Chemical Reactions Analysis

Pyridine-2,6-dicarboxylic acid 1-oxide participates in a variety of chemical reactions, primarily as a ligand forming coordination compounds with metal ions. The ligand can exhibit different coordination modes, such as bidentate O,O or N,O coordination and tridentate O,N,O coordination, depending on the metal center and reaction conditions . The presence of the N-oxide group can influence the coordination behavior and the overall stability of the resulting complexes . Additionally, the ligand can undergo chemical transformations, such as decarboxylation, during the synthesis of metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the complexes formed by pyridine-2,6-dicarboxylic acid 1-oxide are closely related to their molecular structures. These properties include luminescence, which is observed in zinc(II) and copper(II) complexes, as well as in lanthanide MOFs . The magnetic properties of the complexes can exhibit antiferromagnetic or ferromagnetic interactions, as seen in the coordination polymers with Co(II) and Ni(II) and the tetranuclear copper cluster . The thermal stability and decomposition patterns of these complexes have also been studied using thermal analysis techniques .

Scientific Research Applications

Synthesis and Characterization of Complexes

Novel Fe(III) Complex : A study by Bazargan et al. (2016) reported the synthesis and X-ray characterization of a novel Fe(III) complex with pyridine-2,6-dicarboxylic acid N-oxide. This complex exhibited an unusual 1:3 metal-to-ligand ratio, demonstrating the ligand's ability to form stable complexes with a unique coordination mode. The study further explored the crystal structure, showcasing a monomeric anion with distorted octahedral geometry, highlighting the potential of pyridine-2,6-dicarboxylic acid N-oxide in developing new metal-organic compounds (Bazargan, Mirzaei, Eshtiagh-hosseini, Mague, Bauzá, & Frontera, 2016).

Metal-Organic Frameworks (MOFs)

Ba(II) MOFs : Wen et al. (2010) synthesized two Ba(II) metal-organic frameworks using pyridine-2,6-dicarboxylic acid N-oxide, demonstrating the first examples of this ligand in alkaline earth metal-organic frameworks. These structures varied in porosity, with one being dense and the other porous, both featuring an infinite two-dimensional layer structure. This research underscores the versatility of pyridine-2,6-dicarboxylic acid N-oxide in the construction of MOFs with different physical properties (Wen, Wang, Leng, Wang, Meng, & Zhu, 2010).

Coordination Polymer : Another study by Bazargan et al. (2020) designed and synthesized a 2D coordination polymer based on pyridine-N-oxide-2,5-dicarboxylic acid and copper ion. This compound was analyzed using various techniques, revealing a two-dimensional coordination polymer with a regular tetragon structure. The study not only adds to the understanding of pyridine dicarboxylic acid derivatives in coordination chemistry but also highlights the influence of the N-oxide moiety on coordination modes (Bazargan, Mirzaei, Aghamohamadi, Tahmasebi, & Frontera, 2020).

Environmental Applications

Lead Extraction from Soil : Macauley and Hong (1995) explored the use of pyridine-2,6-dicarboxylic acid as a lead-complexing agent for the extraction of lead from soil. Their findings showed that it was an effective solubilizing agent across various conditions, comparable favorably with EDTA, and could be reused in multiple cycles. This study demonstrates the environmental application of pyridine-2,6-dicarboxylic acid in remediation efforts (Macauley & Hong, 1995).

Safety And Hazards

Pyridine-2,6-dicarboxylic acid 1-oxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-oxidopyridin-1-ium-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-6(10)4-2-1-3-5(7(11)12)8(4)13/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCYHGVYVDMHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C(=C1)C(=O)O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166562
Record name Pyridine-2,6-dicarboxylic acid 1-oxide
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Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2,6-dicarboxylic acid 1-oxide

CAS RN

15905-16-5
Record name 2,6-Pyridinedicarboxylic acid, 1-oxide
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Record name Pyridine-2,6-dicarboxylic acid 1-oxide
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Record name Pyridine-2,6-dicarboxylic acid 1-oxide
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Synthesis routes and methods

Procedure details

50 g of pyridine-2,6-dicarboxylic acid was suspended in 275 g of water. 47 g of 30% hydrogen peroxide aqueous solution and 2.8 g of sodium tungstate were added to the resulting suspension. The suspension was heated to a temperature of 90° C. for 24 hours. As a result, the carboxylic acid as starting material was gradually dissolved in the aqueous solution during heating, and fresh crystals were then deposited. 24 g of 30% hydrogen peroxide aqueous solution was further added to the solution. The solution was heated for 12 hours and then allowed to cool to obtain 48 g of colorless prismatic creptais of pyridine-2,6-dicarboxylic acid N-oxide.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
catalyst
Reaction Step Two
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24 g
Type
reactant
Reaction Step Four
Name
Quantity
275 g
Type
solvent
Reaction Step Five

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